molecular formula C11H8BrFN2O B2808750 5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one CAS No. 2092505-90-1

5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B2808750
CAS No.: 2092505-90-1
M. Wt: 283.1
InChI Key: CHESNZATKNCTIZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a bromine atom at the 5th position and a 2-fluorobenzyl group attached to the nitrogen atom of the pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrazin-2(1H)-one and 2-fluorobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazinone, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-chlorobenzyl)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-Bromo-1-(2-methylbenzyl)pyrazin-2(1H)-one: Similar structure but with a methyl group instead of a fluorine atom.

    5-Bromo-1-(2-nitrobenzyl)pyrazin-2(1H)-one: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications.

Properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-3-1-2-4-9(8)13/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESNZATKNCTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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